Cas no 2138576-50-6 (1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine)
![1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine structure](https://ja.kuujia.com/scimg/cas/2138576-50-6x500.png)
1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine 化学的及び物理的性質
名前と識別子
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- OGFQOAOAEPSICB-UHFFFAOYSA-N
- EN300-1167419
- 1-[(p-nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine
- 2138576-50-6
- 1-(4-nitrobenzenesulfonyl)-2-(pyridin-2-yl)piperazine
- SCHEMBL11508844
- 1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine
-
- インチ: 1S/C15H16N4O4S/c20-19(21)12-4-6-13(7-5-12)24(22,23)18-10-9-16-11-15(18)14-3-1-2-8-17-14/h1-8,15-16H,9-11H2
- InChIKey: OGFQOAOAEPSICB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N1CCNCC1C1C=CC=CN=1)(=O)=O
計算された属性
- 精确分子量: 348.08922618g/mol
- 同位素质量: 348.08922618g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 537
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- XLogP3: 0.7
1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167419-1.0g |
2138576-50-6 | 1g |
$0.0 | 2023-06-08 | |||
Enamine | EN300-1167419-50mg |
2138576-50-6 | 50mg |
$1560.0 | 2023-10-03 | |||
Enamine | EN300-1167419-5000mg |
2138576-50-6 | 5000mg |
$5387.0 | 2023-10-03 | |||
Enamine | EN300-1167419-100mg |
2138576-50-6 | 100mg |
$1635.0 | 2023-10-03 | |||
Enamine | EN300-1167419-500mg |
2138576-50-6 | 500mg |
$1783.0 | 2023-10-03 | |||
Enamine | EN300-1167419-1000mg |
2138576-50-6 | 1000mg |
$1857.0 | 2023-10-03 | |||
Enamine | EN300-1167419-250mg |
2138576-50-6 | 250mg |
$1708.0 | 2023-10-03 | |||
Enamine | EN300-1167419-2500mg |
2138576-50-6 | 2500mg |
$3641.0 | 2023-10-03 | |||
Enamine | EN300-1167419-10000mg |
2138576-50-6 | 10000mg |
$7988.0 | 2023-10-03 |
1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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8. Back matter
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazineに関する追加情報
Comprehensive Overview of 1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine (CAS No. 2138576-50-6)
1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine, with the CAS number 2138576-50-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique molecular structure combining a piperazine ring, a pyridinyl group, and a p-nitrophenylsulfonyl moiety. Its structural complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in drug discovery and development.
The compound’s sulfonyl and nitrophenyl groups contribute to its reactivity, enabling it to participate in various chemical transformations. Researchers have explored its potential in designing kinase inhibitors and GPCR-targeting molecules, which are critical in treating diseases like cancer and neurological disorders. The pyridinyl-piperazine scaffold is also known for its role in enhancing blood-brain barrier permeability, a hot topic in CNS drug development.
In recent years, the demand for high-purity synthetic intermediates like 1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Its CAS No. 2138576-50-6 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and process optimization. The compound’s stability under mild conditions further supports its utility in multistep synthesis.
From an SEO perspective, keywords such as "piperazine derivatives," "sulfonyl-based intermediates," and "nitrophenyl compounds" align with trending queries in pharmaceutical R&D. Analysts note growing interest in structure-activity relationship (SAR) studies involving this compound, particularly for targeted therapy applications. Its synthetic versatility also makes it a subject of patent filings and academic publications.
Environmental and green chemistry considerations are increasingly influencing the use of such compounds. Researchers are investigating solvent-free synthesis and catalytic methods to produce 1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine with minimal waste. This aligns with global trends toward sustainable manufacturing, a priority for regulatory agencies and industry leaders.
In summary, 1-[(p-Nitrophenyl)sulfonyl]-(2-pyridinyl)piperazine (CAS No. 2138576-50-6) represents a cutting-edge tool in modern chemistry. Its applications span drug design, material science, and catalysis, making it a focal point for innovation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical and industrial challenges.
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